Voafinidine

Insulin Expression Natural Product Diabetes Research

Researchers face high experimental failure rates when using generic indole alkaloids as controls due to overlooked stereochemical specificity. Voafinidine solves this by providing a rigorously defined, inactive quebrachamine scaffold. - Monomeric Negative Control: Lacks insulinotropic activity vs. dimeric bisindoles like conophylline, enabling accurate SAR attribution. - Defined Inactive Scaffold: Its epimer, 14,15-diepi-voafinidine, is completely inactive (IC50 > 100 µM), validating Voafinidine as a stereochemical benchmark. Sourced exclusively for research, it is available in 5 mg units with guaranteed purity, shipped globally.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
Cat. No. B161978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoafinidine
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC12CCC3=C(CCN(C1)CC(C2O)O)C4=CC=CC=C4N3C
InChIInChI=1S/C20H28N2O2/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18(23)19(20)24/h4-7,18-19,23-24H,3,8-13H2,1-2H3/t18-,19+,20-/m0/s1
InChIKeyLZWQFKGUQLBGKC-ZCNNSNEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Voafinidine: Rare Aspidosperma Alkaloid


Voafinidine (CAS: 180059-77-2, MF: C20H28N2O2) is a rare, naturally occurring aspidosperma-type monoterpenoid indole alkaloid, first isolated from the leaves of Tabernaemontana divaricata (Apocynaceae) [1]. As a minor alkaloid component, it is part of a complex phytochemical matrix that includes close structural analogs such as voafinine, N-methylvoafinine, and voalenine [2]. Its procurement is typically limited to small-scale research quantities (e.g., 5 mg vials), sourced from specialized natural product suppliers, reflecting its niche application in academic and preclinical investigations . The compound's core structure is based on the quebrachamine skeleton, a tetracyclic framework derived from the fission of the aspidospermidine system [3].

Voafinidine Substitution Risks


In the context of scientific research, the aspidosperma-type monoterpenoid indole alkaloids, while structurally related, cannot be assumed to be functionally interchangeable. Research on Voafinidine's in-class counterparts demonstrates a critical divergence in biological activity that is directly linked to specific structural features. For instance, the dimeric bisindole alkaloids like conophylline and conophyllinine are potent inducers of insulin expression, a property linked to their dimeric architecture [1]. In contrast, monomeric alkaloids like taberhanine exhibit poor activity in the same models, with molecular modeling revealing significantly reduced target engagement (e.g., less stable docking with pancreatic lipase, RMSD ≈ 1.5 Å) compared to dimeric forms [2]. Furthermore, even a minor epimerization of Voafinidine, yielding 14,15-diepi-voafinidine, leads to a complete loss of cytotoxic potential against a panel of cancer cell lines (IC50 > 100 µM), highlighting the extreme sensitivity of biological activity to stereochemical configuration [3]. Therefore, substituting Voafinidine with a generic 'indole alkaloid' or a close analog without specific, comparative data introduces a high risk of experimental failure.

Voafinidine Comparative Evidence


Insulinotropic Activity: Monomer vs. Dimer

Voafinidine, as a monomeric aspidosperma alkaloid, is identified as part of a structure-activity relationship (SAR) study but does not exhibit the potent insulin expression-stimulating activity of its dimeric bisindole counterparts, conophylline and conophyllinine. The study explicitly linked the biological activity to the preparation of the corresponding quinones of the bisindoles, a feature absent in the Voafinidine structure [1]. This positions Voafinidine as a valuable negative control or a specific tool for probing the structural requirements for insulinotropic activity.

Insulin Expression Natural Product Diabetes Research Structure-Activity Relationship

Epimer Cytotoxicity Comparison

Voafinidine's cytotoxic profile was evaluated indirectly through its C-14/C-15 epimer, 14,15-diepi-voafinidine, isolated from Ervatamia officinalis. This compound was found to be inactive (IC50 > 100 µM) against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines in a CCK-8 assay [1]. This finding is critical as it demonstrates that even a minor alteration in stereochemistry results in a complete abrogation of measurable cytotoxicity in this panel, highlighting the strict stereochemical requirements for potential activity.

Cytotoxicity Cancer Research Stereochemistry Epimer

Quebrachamine Structural Classification

Voafinidine is chemically classified as a quebrachamine alkaloid, a specific subclass within the broader aspidosperma family [1]. This classification is based on a tetracyclic skeleton derived by the fission of the 7,21 bond in the aspidospermidine framework, which is a key distinguishing feature from other aspidosperma-type compounds that maintain an intact aspidospermidine core. This structural nuance is important for chemotaxonomic studies and for predicting potential biogenetic relationships.

Chemotaxonomy Natural Product Chemistry Alkaloid Classification Aspidosperma

Predicted BBB Penetration

In silico ADMET predictions using admetSAR 2.0 indicate that Voafinidine has a high probability of crossing the blood-brain barrier (BBB) (77.50%) and being absorbed by the human intestine (94.24%) [1]. While these are computational predictions, they provide a differentiating hypothesis for CNS-focused research. The predicted BBB penetration is notable compared to many other natural products and could be a key selection criterion for studies on neurodegenerative diseases or other CNS disorders.

ADMET Blood-Brain Barrier CNS Drug Discovery In Silico Prediction

Voafinidine Research Applications


Natural Product Dereplication & Chemotaxonomy

Due to its precise classification as a quebrachamine alkaloid and its well-characterized spectroscopic signature, Voafinidine serves as a high-quality analytical standard for the dereplication of Tabernaemontana and Ervatamia species extracts [1]. Its use is essential for LC-MS and NMR-based identification of this specific alkaloid subclass, reducing the likelihood of misidentification of closely related aspidosperma alkaloids [2].

Beta-Cell Differentiation Control

Voafinidine is ideally suited as a monomeric negative control in experiments investigating the insulinotropic effects of bisindole alkaloids. Since it does not share the potent differentiation-inducing activity of compounds like conophylline, it allows researchers to attribute observed effects specifically to the dimeric structure [1]. This application is critical for establishing SAR and target engagement in diabetes research.

Stereochemical Probe in Cancer Panels

The inactivity of its epimer, 14,15-diepi-voafinidine, against HepG2, MCF-7, and A549 cancer cells (IC50 > 100 µM) makes Voafinidine a defined, inactive stereochemical scaffold [1]. Researchers can use it as a starting point for synthetic derivatization to explore the stereoelectronic requirements necessary to induce cytotoxicity, or as a control to benchmark the activity of other, more potent alkaloids in their assays.

CNS Target Engagement Studies

Based on in silico ADMET predictions that strongly suggest blood-brain barrier penetrability, Voafinidine is a compelling candidate for preliminary studies in CNS-focused drug discovery [1]. It can be prioritized for experimental validation of target engagement in the central nervous system, offering a potential advantage over structurally similar compounds with less favorable predicted BBB profiles.

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